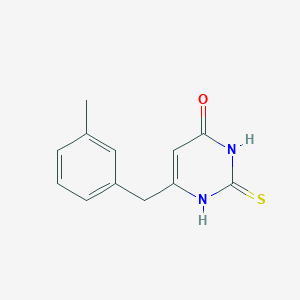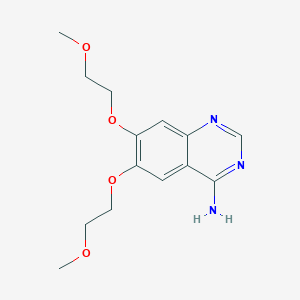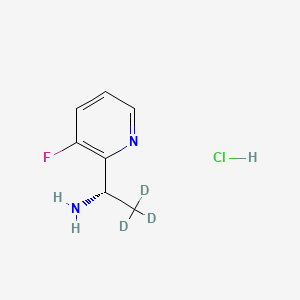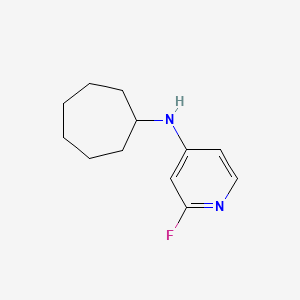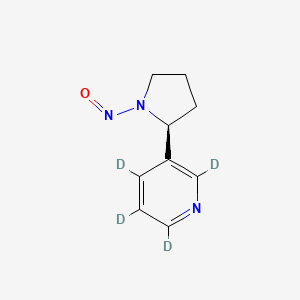
(2S)-N'-Nitrosonornicotine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is often used in scientific research to study the metabolism and carcinogenicity of tobacco-related compounds. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its biochemical pathways and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the deuteration of N’-Nitrosonornicotine. The process begins with the synthesis of N’-Nitrosonornicotine, which involves the nitrosation of nornicotine. Deuterium is then introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Industrial Production Methods
Industrial production of (2S)-N’-Nitrosonornicotine-d4 is less common due to its specialized use in research. the production process would likely involve large-scale synthesis of N’-Nitrosonornicotine followed by deuteration using deuterium gas or deuterated solvents under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.
Applications De Recherche Scientifique
(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of nitrosamines.
Biology: To trace the metabolic pathways of nitrosamines in biological systems.
Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.
Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.
Mécanisme D'action
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Nitrosonornicotine: The non-deuterated analog, commonly found in tobacco products.
N’-Nitrosoanatabine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosoanabasine: Similar in structure and function, also found in tobacco.
Uniqueness
The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in research for understanding the metabolism and carcinogenicity of nitrosamines.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clé InChI |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H] |
SMILES canonique |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


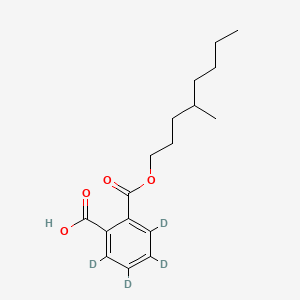
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
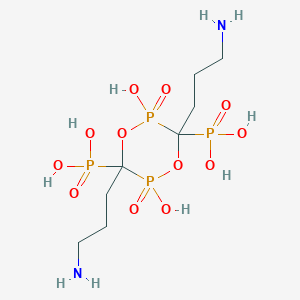
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)

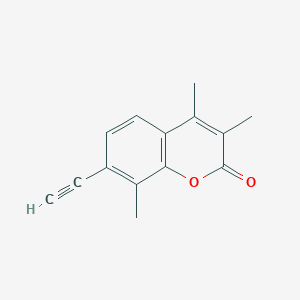

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
